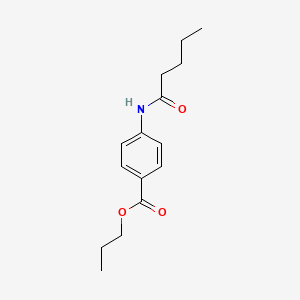

propyl 4-(pentanoylamino)benzoate

Description

Propyl 4-(pentanoylamino)benzoate is an alkyl benzoate derivative with a pentanoylamino (valerylamino) substituent at the para position of the benzene ring. Its structure consists of:

- A benzoic acid backbone esterified with a propyl group.

- A pentanoylamino group (-NH-CO-C₄H₉) at the 4-position of the aromatic ring.

Propriétés

IUPAC Name |

propyl 4-(pentanoylamino)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-3-5-6-14(17)16-13-9-7-12(8-10-13)15(18)19-11-4-2/h7-10H,3-6,11H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWPIKYDOYUXDMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=CC=C(C=C1)C(=O)OCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of propyl 4-(pentanoylamino)benzoate typically involves the esterification of 4-(pentanoylamino)benzoic acid with propanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using enzymatic methods involving lipases. The reaction conditions generally include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of propyl 4-(pentanoylamino)benzoate may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of immobilized enzymes on polymer supports can enhance the catalytic activity and allow for the reuse of the catalyst, making the process more sustainable and cost-effective .

Analyse Des Réactions Chimiques

Types of Reactions

Propyl 4-(pentanoylamino)benzoate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(pentanoylamino)benzoic acid and propanol.

Reduction: The carbonyl group in the pentanoylamino moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.

Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be performed using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Hydrolysis: 4-(pentanoylamino)benzoic acid and propanol.

Reduction: The corresponding alcohol derivative of the pentanoylamino group.

Substitution: Various substituted derivatives of the aromatic ring, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Propyl 4-(pentanoylamino)benzoate has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a model compound for studying esterification and hydrolysis reactions.

Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Mécanisme D'action

The mechanism of action of propyl 4-(pentanoylamino)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester bond can be hydrolyzed by esterases, releasing the active 4-(pentanoylamino)benzoic acid, which can then interact with biological targets. The pentanoylamino group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Alkyl Benzoates with Amino/Amide Substituents

Ethyl 4-(Dimethylamino)Benzoate

- Molecular Formula: C₁₁H₁₅NO₂

- Key Properties: Exhibits high reactivity in resin cements due to its dimethylamino group, promoting a higher degree of conversion (DC) compared to methacrylate-based co-initiators . Enhanced physical properties (e.g., flexural strength) in resin systems, particularly with a 1:2 camphorquinone (CQ)/amine ratio . Less influenced by diphenyliodonium hexafluorophosphate (DPI) compared to methacrylate derivatives .

Propyl 4-[(3-Bromobenzoyl)Amino]Benzoate

- Molecular Formula: C₁₇H₁₆BrNO₃

- Key Properties :

Propyl 4-[(4-Butoxybenzoyl)Amino]Benzoate

- Molecular Formula: C₂₁H₂₅NO₄

Herbicidal Propyl Benzoates

Pyribambenz-Propyl

Structural and Functional Trends

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent | Key Application/Property |

|---|---|---|---|---|

| Ethyl 4-(dimethylamino)benzoate | C₁₁H₁₅NO₂ | 193.24 | Dimethylamino | Resin curing agent |

| Propyl 4-(pentanoylamino)benzoate | C₁₅H₂₁NO₃ | ~263.34 | Pentanoylamino | Research applications (inferred) |

| Propyl 4-[(3-bromobenzoyl)amino]benzoate | C₁₇H₁₆BrNO₃ | 362.22 | 3-Bromobenzoylamino | Synthetic intermediate |

| Pyribambenz-propyl | C₂₃H₂₆N₂O₅ | 410.47 | Dimethoxypyrimidinyloxy | Herbicide |

Research Findings and Mechanistic Insights

- Reactivity in Resin Systems: Amino-substituted benzoates (e.g., ethyl 4-(dimethylamino)benzoate) outperform methacrylate derivatives in polymerization efficiency, with DPI further enhancing properties in methacrylate systems .

- Hydrophobic Groups (e.g., butoxy in ): Improve lipid compatibility but may limit water-based applications.

- Toxicology : Alkyl benzoates (methyl, ethyl, propyl) generally exhibit low acute toxicity, though profiles vary with alkyl chain length and substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.